molecular formula C17H26O8 B14690457 Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate CAS No. 34993-74-3

Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate

Cat. No.: B14690457
CAS No.: 34993-74-3
M. Wt: 358.4 g/mol
InChI Key: QKNBSVJRMBBCKM-UHFFFAOYSA-N
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Description

Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C17H26O8. It is a tetraester derivative of pent-1-ene, characterized by the presence of four ester groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate typically involves the esterification of pent-1-ene-1,1,3,3-tetracarboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the compound is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Pent-1-ene-1,1,3,3-tetracarboxylic acid.

    Reduction: Tetraethyl pent-1-ene-1,1,3,3-tetraol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique ester groups.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate involves its reactivity with various chemical reagents. The ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl ethane-1,1,2,2-tetracarboxylate
  • Tetraethyl butane-1,1,2,2-tetracarboxylate
  • Tetraethyl propane-1,1,3,3-tetracarboxylate

Uniqueness

Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate is unique due to the presence of a double bond in the carbon chain, which imparts different reactivity compared to its saturated counterparts. This double bond allows for additional reactions such as hydrogenation and polymerization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

34993-74-3

Molecular Formula

C17H26O8

Molecular Weight

358.4 g/mol

IUPAC Name

tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate

InChI

InChI=1S/C17H26O8/c1-6-17(15(20)24-9-4,16(21)25-10-5)11-12(13(18)22-7-2)14(19)23-8-3/h11H,6-10H2,1-5H3

InChI Key

QKNBSVJRMBBCKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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